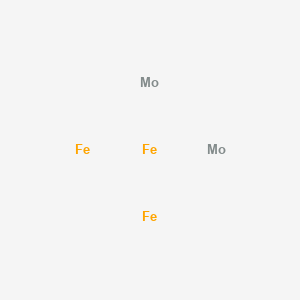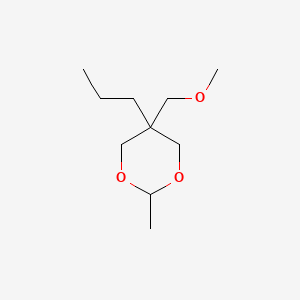![molecular formula C34H74N2+2 B14711356 Dodecyl-[6-[dodecyl(dimethyl)azaniumyl]hexyl]-dimethylazanium CAS No. 18464-57-8](/img/structure/B14711356.png)
Dodecyl-[6-[dodecyl(dimethyl)azaniumyl]hexyl]-dimethylazanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of dodecyl-[6-[dodecyl(dimethyl)azaniumyl]hexyl]-dimethylazanium typically involves the quaternization of a tertiary amine. One common method is the reaction of 1,6-hexanediamine with dodecyl bromide to form N,N’-didodecyl-1,6-hexanediamine. This intermediate is then quaternized with methyl iodide to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving controlled temperatures and pressures, as well as the use of solvents to facilitate the reactions .
Analyse Des Réactions Chimiques
Types of Reactions
Dodecyl-[6-[dodecyl(dimethyl)azaniumyl]hexyl]-dimethylazanium can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the quaternary ammonium group to tertiary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the iodide ions are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or thiolates can be employed in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Tertiary amines with reduced quaternary ammonium groups.
Substitution: Compounds with different nucleophiles replacing the iodide ions.
Applications De Recherche Scientifique
Dodecyl-[6-[dodecyl(dimethyl)azaniumyl]hexyl]-dimethylazanium has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in cell membrane studies due to its surfactant properties.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in formulations for detergents, disinfectants, and emulsifiers.
Mécanisme D'action
The mechanism of action of dodecyl-[6-[dodecyl(dimethyl)azaniumyl]hexyl]-dimethylazanium involves its interaction with cell membranes. The compound’s surfactant properties allow it to disrupt lipid bilayers, leading to increased membrane permeability and potential cell lysis. This mechanism is particularly relevant in its antimicrobial activity, where it targets bacterial cell membranes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexadecyltrimethylammonium bromide: Another quaternary ammonium compound with similar surfactant properties.
Dodecyltrimethylammonium chloride: Shares the dodecyl chain but differs in the quaternary ammonium structure.
Cetylpyridinium chloride: A quaternary ammonium compound with a pyridinium ring instead of a hexyl chain.
Uniqueness
Dodecyl-[6-[dodecyl(dimethyl)azaniumyl]hexyl]-dimethylazanium is unique due to its specific structure, which includes two long dodecyl chains and a central hexyl chain. This structure imparts distinct surfactant properties, making it suitable for specialized applications in various fields .
Propriétés
Numéro CAS |
18464-57-8 |
|---|---|
Formule moléculaire |
C34H74N2+2 |
Poids moléculaire |
511.0 g/mol |
Nom IUPAC |
dodecyl-[6-[dodecyl(dimethyl)azaniumyl]hexyl]-dimethylazanium |
InChI |
InChI=1S/C34H74N2/c1-7-9-11-13-15-17-19-21-23-27-31-35(3,4)33-29-25-26-30-34-36(5,6)32-28-24-22-20-18-16-14-12-10-8-2/h7-34H2,1-6H3/q+2 |
Clé InChI |
RWRBPONYOROPPI-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC[N+](C)(C)CCCCCC[N+](C)(C)CCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


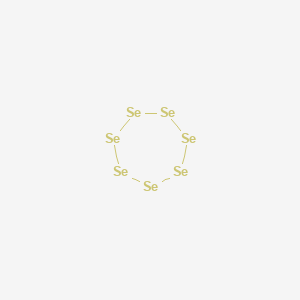
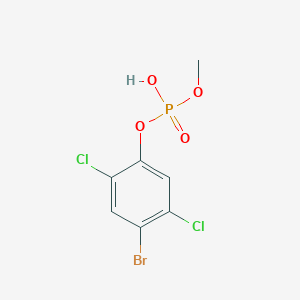
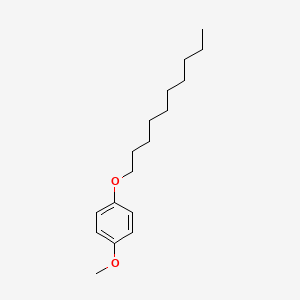
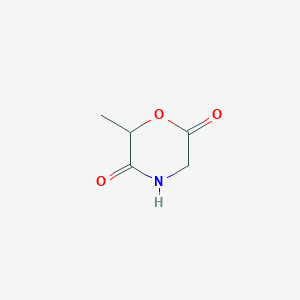
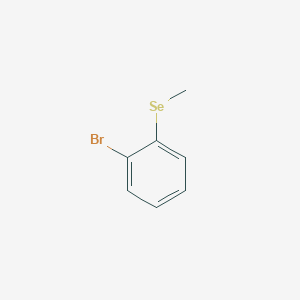
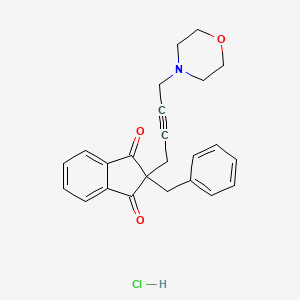
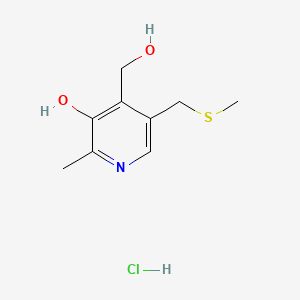
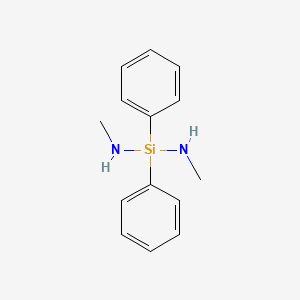
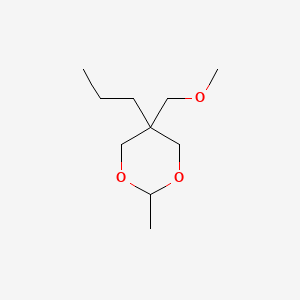
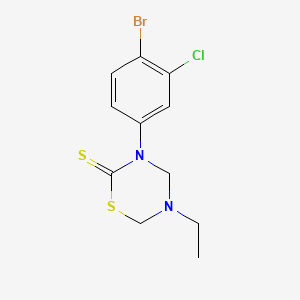

![1-(2-Chloropropan-2-yl)bicyclo[2.2.1]heptane](/img/structure/B14711367.png)
